molecular formula C28H22N2O8S2 B13835168 4,4'-Dibenzoylaminostilben-2,2'-disulfosaure

4,4'-Dibenzoylaminostilben-2,2'-disulfosaure

Cat. No.: B13835168
M. Wt: 578.6 g/mol
InChI Key: MMKSXLMHJHPRDX-UHFFFAOYSA-N
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Description

4,4’-Dibenzoylaminostilben-2,2’-disulfosaure is an organic compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of stilbene, containing benzoylamino and sulfonic acid functional groups on each of the two phenyl rings. This compound is often used in the synthesis of dyes and optical brighteners.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibenzoylaminostilben-2,2’-disulfosaure typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the amine groups to the corresponding benzoylamino groups.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Dibenzoylaminostilben-2,2’-disulfosaure involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dibenzoylaminostilben-2,2’-disulfosaure undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the benzoylamino groups back to amine groups.

    Substitution: The benzoylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Aminostilbene derivatives.

    Substitution: Various substituted stilbene derivatives.

Scientific Research Applications

4,4’-Dibenzoylaminostilben-2,2’-disulfosaure has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of dyes and optical brighteners.

    Biology: Investigated for its potential use in fluorescent labeling and imaging.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 4,4’-Dibenzoylaminostilben-2,2’-disulfosaure involves its interaction with molecular targets such as enzymes and receptors. The benzoylamino groups can form hydrogen bonds and other interactions with target molecules, leading to changes in their activity. The sulfonic acid groups enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

    4,4’-Diaminostilbene-2,2’-disulfonic acid: A precursor to 4,4’-Dibenzoylaminostilben-2,2’-disulfosaure, used in the synthesis of dyes and optical brighteners.

    Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Another derivative of stilbene, used as a precursor to various textile dyes and optical brighteners.

Uniqueness: 4,4’-Dibenzoylaminostilben-2,2’-disulfosaure is unique due to its specific functional groups, which confer distinct chemical and physical properties. Its benzoylamino groups provide unique reactivity and potential for forming hydrogen bonds, while the sulfonic acid groups enhance solubility and facilitate interactions with biological molecules.

Properties

IUPAC Name

5-benzamido-2-[2-(4-benzamido-2-sulfophenyl)ethenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8S2/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKSXLMHJHPRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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